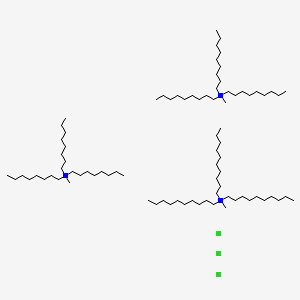

Methyltrialkyl(C8-C10)ammonium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyltrialkyl(C8-C10)ammonium chloride (MTAC) is a quaternary ammonium compound that is widely used as a biocide, surfactant, and antistatic agent in various industrial and consumer products. It is a cationic surfactant, which means it contains positively charged nitrogen atoms. MTAC has many applications in scientific research, including in cell culture and biochemistry experiments.

Applications De Recherche Scientifique

Polymerization Tools

“Methyltrialkyl(C8-C10)ammonium chloride” is used as a polymerization tool . In the field of polymer science, it can be used to control the polymerization process, influencing the size, structure, and properties of the resulting polymers.

Phase Transfer Catalyst

This compound is commonly used as a phase transfer catalyst . Phase transfer catalysts are used in chemistry to facilitate the migration of a reactant from one phase to another. They are often used in reactions where one reactant is soluble in an aqueous phase and another is soluble in an organic phase.

Extraction of Metal Ions

“Methyltrialkyl(C8-C10)ammonium chloride” is used to extract metal ions for spectrophotometric determinations . This is particularly useful in analytical chemistry, where it can help to isolate specific ions for further analysis.

Antimicrobial Surface Disinfectant

A novel disinfectant containing “Methyltrialkyl(C8-C10)ammonium chloride” has been tested against resistant pathogens common in healthcare settings . The disinfectant was found to be effective in both wet and dry states, making it a promising candidate for use in high-risk settings.

Synthesis

“Methyltrialkyl(C8-C10)ammonium chloride” is used in synthesis . It can act as a reagent or catalyst in various chemical reactions, contributing to the formation of new compounds.

Research and Development

This compound is used in research and development in various fields of science . Its unique properties make it a valuable tool in the exploration of new chemical reactions and processes.

Mécanisme D'action

Target of Action

Methyltrialkyl(C8-C10)ammonium chloride is primarily used as a phase transfer catalyst . It facilitates the migration of a reactant from one phase into another phase where reaction occurs .

Mode of Action

As a phase transfer catalyst, Methyltrialkyl(C8-C10)ammonium chloride increases the solubility of inorganic salts in organic solvents . It does this by encapsulating the inorganic ion and carrying it across the interface between the two phases . This allows reactions to proceed that would otherwise be slowed or prevented by the immiscibility of the different phases .

Biochemical Pathways

The primary biochemical pathway affected by Methyltrialkyl(C8-C10)ammonium chloride is the transfer of ions between immiscible phases . This can have downstream effects on a variety of chemical reactions, particularly those involving inorganic salts .

Result of Action

The primary result of the action of Methyltrialkyl(C8-C10)ammonium chloride is to enable or accelerate chemical reactions that require the transfer of an ion from an aqueous phase to an organic phase . This can lead to increased yields and reaction rates in these processes .

Action Environment

The efficacy and stability of Methyltrialkyl(C8-C10)ammonium chloride can be influenced by various environmental factors. For instance, the presence of water can affect its ability to act as a phase transfer catalyst . Additionally, temperature and pH may also influence its stability and efficacy .

Propriétés

IUPAC Name |

methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H66N.C28H60N.C25H54N.3ClH/c1-5-8-11-14-17-20-23-26-29-32(4,30-27-24-21-18-15-12-9-6-2)31-28-25-22-19-16-13-10-7-3;1-5-8-11-14-17-20-23-26-29(4,27-24-21-18-15-12-9-6-2)28-25-22-19-16-13-10-7-3;1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;;;/h5-31H2,1-4H3;5-28H2,1-4H3;5-25H2,1-4H3;3*1H/q3*+1;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQKQYWUFZNCMA-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(CCCCCCCCCC)CCCCCCCCCC.CCCCCCCCC[N+](C)(CCCCCCCCC)CCCCCCCCC.CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-].[Cl-].[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H180Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1338.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl-tri(nonyl)azanium;methyl(trioctyl)azanium;tris-decyl(methyl)azanium;trichloride | |

CAS RN |

72749-59-8 |

Source

|

| Record name | Quaternary ammonium compounds, tri-C6-12-alkylmethyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quaternary ammonium compounds, tri-C6-12-alkylmethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591256.png)